[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

logP lipophilicity physicochemical properties

Choose this polar pyrrolidine building block (logP ~0.8) over its more lipophilic deoxygenated (logP 2.36) or amine (logP 1.48) analogs. The 3-position hydroxymethyl group provides a unique synthetic handle for Mitsunobu, esterification, or oxidation, enabling rapid diversification in medchem libraries. For in vitro assays requiring enhanced aqueous solubility, procure the hydrochloride salt form (48 mg/mL) over the free base (12 mg/mL).

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 1017445-06-5
Cat. No. B3374181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol
CAS1017445-06-5
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCC(C2)CO
InChIInChI=1S/C12H17NO2/c1-15-12-4-2-11(3-5-12)13-7-6-10(8-13)9-14/h2-5,10,14H,6-9H2,1H3
InChIKeyPFJUHUNKVLCGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (CAS 1017445-06-5) Procurement Guide: Key Differential Data vs. Analogs


[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (CAS 1017445-06-5) is a substituted pyrrolidine scaffold featuring a 4-methoxyphenyl group at the 1-position and a hydroxymethyl group at the 3-position of the pyrrolidine ring . It is a versatile small molecule building block used in medicinal chemistry and chemical biology research . This compound is available as a free base with a molecular weight of 207.27 g/mol and the molecular formula C12H17NO2 . Its structural features provide a balance of lipophilicity and hydrogen-bonding capacity, making it a useful intermediate for further functionalization .

Critical Differentiation: Why [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Cannot Be Swapped with Common Analogs


The presence and position of the hydroxymethyl group in [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol are critical determinants of its physicochemical properties and synthetic utility. Simple substitution with a hydrogen atom (e.g., 1-(4-Methoxyphenyl)pyrrolidine) dramatically alters lipophilicity and eliminates the key functional handle for further derivatization [1]. Similarly, replacing the hydroxyl group with a primary amine (e.g., (1-(4-Methoxyphenyl)pyrrolidin-3-yl)methanamine) changes the compound's basicity, hydrogen-bonding profile, and reactivity, thereby affecting its suitability in specific synthetic pathways . These distinctions are not interchangeable and directly impact experimental outcomes.

Quantitative Differentiation: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol vs. Analogs


Lipophilicity (logP) Differential: Target Compound vs. Deoxygenated Analog

The target compound [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol exhibits a logP value of approximately 0.8, which is significantly lower than the logP of 2.36 for its deoxygenated analog, 1-(4-Methoxyphenyl)pyrrolidine [1]. This difference is attributed to the presence of the hydroxymethyl group, which introduces a hydrogen bond donor and acceptor, increasing polarity.

logP lipophilicity physicochemical properties

Lipophilicity (logP) Differential: Target Compound vs. Amine Analog

Compared to its primary amine analog, (1-(4-Methoxyphenyl)pyrrolidin-3-yl)methanamine, the target compound has a lower logP value. The target compound's logP is approximately 0.8, whereas the amine analog has a logP of 1.48 . This difference reflects the higher polarity of the hydroxyl group compared to the amine group.

logP amine analog physicochemical properties

Aqueous Solubility Differential: Free Base vs. Hydrochloride Salt Form

The free base form of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol has a water solubility of 12 mg/mL, while its hydrochloride salt (CAS 1955554-28-5) exhibits a four-fold increase in solubility, reaching 48 mg/mL . This difference is due to the protonation of the pyrrolidine nitrogen, which increases ionic character.

solubility salt form formulation

LogP Differential: Free Base vs. Hydrochloride Salt Form

The free base of the target compound has a logP of approximately 0.8, whereas the hydrochloride salt has a higher logP of approximately 1.2 . This 0.4-unit increase in logP for the salt form is atypical and likely reflects the method of calculation or measurement, but it indicates a shift in partitioning behavior that can impact experimental conditions.

logP salt form lipophilicity

Optimal Application Scenarios for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Based on Quantitative Differentiation


Organic Synthesis Requiring a Polar, Hydrogen-Bonding Pyrrolidine Scaffold

The target compound's lower logP (~0.8) compared to the deoxygenated analog (logP 2.36) [1] makes it the preferred choice for synthetic pathways where a more polar, hydrogen-bonding pyrrolidine core is needed. The hydroxymethyl group provides a functional handle for esterification, etherification, or oxidation, enabling further diversification. This is particularly relevant in medicinal chemistry for building compound libraries with enhanced aqueous solubility.

Medicinal Chemistry Campaigns Requiring Lower Lipophilicity than Amine Analogs

When a compound series requires a logP window below 1.0, the target compound (logP ~0.8) offers a clear advantage over its amine analog (logP 1.48) [1]. This 0.68 log unit difference translates to a predicted ~5-fold lower octanol-water partition coefficient, which can improve aqueous solubility and potentially reduce non-specific binding. Researchers aiming to optimize for Lipinski's Rule of Five may prefer this alcohol scaffold over the more lipophilic amine.

Biochemical Assays Requiring High Aqueous Solubility

For in vitro assays where compound solubility is a limiting factor, the hydrochloride salt form of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (solubility 48 mg/mL) [1] should be procured over the free base (12 mg/mL). This 4-fold solubility increase can reduce the need for DMSO or other co-solvents, minimizing vehicle-related artifacts in cell-based or biochemical assays.

Synthetic Routes Requiring Selective Functionalization at the Hydroxymethyl Group

The presence of the hydroxymethyl group in the target compound, which is absent in 1-(4-Methoxyphenyl)pyrrolidine, provides a unique synthetic handle. This allows for selective functionalization via reactions such as Mitsunobu, esterification, or conversion to a leaving group, enabling the introduction of diverse chemical moieties at the 3-position of the pyrrolidine ring. This is a key differentiator for building block procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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